Finafloxacin-d4 hydrochloride is derived from the parent compound finafloxacin, which was developed by MerLion Pharmaceuticals. The classification of finafloxacin-d4 falls within the broader category of antibacterial agents, specifically targeting Gram-negative and some Gram-positive bacteria. Its unique pH-dependent activity distinguishes it from other fluoroquinolones, which typically lose efficacy in acidic conditions.
The synthesis of finafloxacin-d4 hydrochloride involves several intricate steps. The process begins with the preparation of two key intermediates: MOPY (a morpholine derivative) and Cyano-FQA (a cyano-substituted quinolone).
Finafloxacin-d4 hydrochloride has a complex molecular structure characterized by its quinolone core. The molecular formula is C₁₂H₉ClF₃N₅O₃, with a molecular weight of approximately 335.7 g/mol. The structure features:
The deuterated version incorporates deuterium atoms in specific positions, which can be crucial for pharmacokinetic studies and metabolic tracking .
Finafloxacin-d4 hydrochloride primarily acts through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. The mechanism involves:
These actions result in bactericidal effects against susceptible bacterial strains .
The mechanism of action for finafloxacin-d4 hydrochloride involves a unique pH-dependent activation process:
The distinctive mechanism allows for effective treatment in infections where acidic conditions prevail, such as in certain types of urinary tract infections.
Finafloxacin-d4 hydrochloride exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography have been employed to confirm its structure and purity .
Finafloxacin-d4 hydrochloride has several important applications in scientific research and clinical settings:
Finafloxacin-d4 HCl is a deuterium-labeled analogue of the fluoroquinolone antibiotic finafloxacin hydrochloride, specifically designed for advanced analytical applications. The compound has the chemical name Finafloxacin-d4 hydrochloride and is registered under CAS Number 209342-41-6 (corresponding to the unlabelled parent compound) [2] [3]. Its molecular formula is C₂₀H₁₆D₄ClFN₄O₄, with a molecular weight of approximately 438.89 g/mol, reflecting the replacement of four hydrogen atoms with deuterium [2] [3].
The deuteration occurs at four specific sites on the molecule, strategically selected to maintain molecular stability and functionality while creating a distinct mass spectrometric signature. Although the exact positions are proprietary, deuterium labeling typically occurs at metabolically stable positions such as the cyclopropyl ring or methylene groups adjacent to the pyrrolo[3,4-b][1,4]oxazine moiety [2] [6]. This selective deuteration pattern results in a mass shift of +4 Da compared to the non-deuterated compound (molecular weight 434.85 g/mol), enabling clear differentiation in mass spectrometry-based analyses [3] [6].
Table: Key Structural Characteristics of Finafloxacin-d4 HCl
Characteristic | Specification |
---|---|
Chemical Name | Finafloxacin-d4 hydrochloride |
CAS Number (Unlabelled) | 209342-41-6 |
Molecular Formula | C₂₀H₁₆D₄ClFN₄O₄ |
Molecular Weight | ~438.89 g/mol |
Deuterium Positions | Four specific sites (proprietary) |
Parent Structure | 8-Cyano-1-cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazin-6(2H)-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride [3] [7] |
Finafloxacin-d4 HCl exhibits physicochemical properties largely consistent with its non-deuterated counterpart but with critical distinctions arising from the deuterium labeling. It presents as a light brown to brown solid with a melting point exceeding 210°C (with decomposition) [3]. The compound demonstrates limited solubility in aqueous media, with very slight solubility in aqueous base and only slight solubility in dimethyl sulfoxide (DMSO), typically requiring sonication for dissolution [3] [6].
Stability is a crucial consideration for this analytical standard. Finafloxacin-d4 HCl is hygroscopic and requires strict storage protocols: it must be kept in a -20°C freezer under inert atmosphere to prevent degradation [3]. The deuterium-carbon bonds (C-D bonds) confer enhanced stability against certain metabolic degradation pathways compared to C-H bonds, a phenomenon known as the kinetic isotope effect. This intrinsic stability makes the compound particularly valuable for long-term metabolic studies [2].
The compound's stability under analytical conditions varies significantly with pH. While fluoroquinolones generally demonstrate reduced stability in alkaline conditions, finafloxacin derivatives exhibit enhanced antibacterial efficacy in acidic environments (pH 5.0-6.0) [6]. This pH-dependent behavior extends to the deuterated analogue, necessitating careful pH control during analytical method development.
Table: Physicochemical Properties and Stability Requirements
Property | Characteristic |
---|---|
Physical Form | Light brown to brown solid |
Melting Point | >210°C (with decomposition) [3] |
Solubility Profile | Very slight in aqueous base; slight in DMSO (sonication required) [3] |
Storage Requirements | Hygroscopic; store at -20°C under inert atmosphere [3] |
pH Stability | Enhanced stability in acidic conditions [6] |
Deuterium Stability | Enhanced resistance to metabolic degradation (kinetic isotope effect) [2] |
The primary distinction between finafloxacin-d4 HCl and its non-deuterated counterpart (C₂₀H₂₀ClFN₄O₄, MW 434.85 g/mol) lies in their isotopic composition and resulting analytical utility [3] [4]. While both share identical core chemical structures—including the 8-cyano group, cyclopropyl ring, and stereospecific pyrrolo[1,4]oxazine ring system—the deuterated analogue contains four deuterium atoms, creating a +4 Da mass difference [2] [6]. This mass difference is sufficient for clear distinction in mass spectrometry without altering chromatographic behavior significantly under optimized conditions.
Structurally, both compounds feature the same chiral centers, notably in the hexahydropyrrolo[3,4-b][1,4]oxazine moiety, with the (4aS,7aS) configuration being essential for antibacterial activity [3] [4]. The carboxylic acid group at position 3 and the fluorine atom at position 6 remain unchanged in both compounds, preserving their zinc-ion chelation properties and target interactions [6].
In terms of chemical reactivity, the deuterated analogue exhibits nearly identical behavior to the non-deuterated compound in most chemical reactions due to the similar chemical properties of hydrogen and deuterium. However, the C-D bonds in finafloxacin-d4 HCl are stronger and have lower vibrational frequencies than C-H bonds, potentially affecting certain spectroscopic analyses [2]. For instance, infrared spectroscopy shows characteristic peak shifts in the C-D stretching region (approximately 2000-2300 cm⁻¹), which are absent in the non-deuterated compound.
The deuterated analogue's enhanced stability against metabolic degradation, particularly in cytochrome P450-mediated reactions, represents a significant functional difference. This property makes finafloxacin-d4 HCl invaluable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, where it compensates for matrix effects and extraction efficiency variations without interfering with the quantification of the non-deuterated drug [2] [6].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: